4-Oxocyclohexanecarboxamide
Description
General Overview of 4-Oxocyclohexanecarboxamide as a Synthetic Intermediate
This compound is a bifunctional organic molecule that has garnered interest as a versatile synthetic intermediate. Its structure incorporates both a ketone and a carboxamide functional group, making it a valuable building block for the synthesis of more complex molecules. The presence of these two reactive sites allows for a variety of chemical transformations, enabling its use in the construction of diverse molecular architectures.
The synthesis of this compound can be achieved through various routes, often starting from 4-oxocyclohexanecarboxylic acid. rsc.org For instance, the acid can be converted to its acid chloride, which is then reacted with an appropriate amine to form the corresponding amide. rsc.org
| Starting Material | Reagents | Product |
| 4-oxocyclohexanecarboxylic acid | 1. Oxalyl chloride, DMF (cat.) 2. Amine | This compound |
This table outlines a general synthetic approach to this compound.
Significance in Contemporary Organic Synthesis and Medicinal Chemistry
The utility of this compound extends into both contemporary organic synthesis and medicinal chemistry. In organic synthesis, it serves as a precursor for the creation of various heterocyclic compounds and other functionalized molecules. The ketone and amide groups can be selectively modified or can participate in cyclization reactions to form novel ring systems.
In the realm of medicinal chemistry, derivatives of this compound have been investigated for their potential biological activities. For example, it has been incorporated into the structure of novel compounds designed as CCR5 antagonists, which are of interest for the treatment of HIV-1. mdpi.comresearchgate.net In one study, N-((S)-3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-1-phenylpropyl)-4-oxocyclohexanecarboxamide was synthesized and evaluated as part of a series of potential CCR5 antagonists. mdpi.comresearchgate.net The core structure of this compound provides a scaffold that can be elaborated upon to create molecules with specific therapeutic properties. Furthermore, related structures like N-methoxy-N-methyl-4-oxocyclohexanecarboxamide have been used as intermediates in the synthesis of compounds for the treatment of HBV infection. google.com
| Application Area | Example of Use | Reference |
| Medicinal Chemistry | Synthesis of CCR5 antagonists for HIV-1 research | mdpi.comresearchgate.net |
| Medicinal Chemistry | Intermediate for HBV treatment compounds | google.com |
| Organic Synthesis | Precursor for heterocyclic compounds | researchgate.net |
This table highlights the diverse applications of this compound.
Historical Context of Related Cyclohexanone (B45756) Derivatives in Research
The study of cyclohexanone and its derivatives has a rich history in chemical research. Cyclohexanone itself was discovered in 1888. wikipedia.org Since then, a vast number of derivatives have been synthesized and their properties investigated. These compounds have played a crucial role in the development of organic synthesis, providing foundational knowledge for understanding reaction mechanisms and stereochemistry.
Historically, cyclohexanone derivatives have been instrumental in the synthesis of natural products and other complex organic molecules. The controlled functionalization of the cyclohexanone ring has been a central theme in synthetic chemistry. For instance, reactions such as alkylations, condensations, and rearrangements involving cyclohexanone derivatives have been extensively studied and are now standard methods in the synthetic chemist's toolkit. wikipedia.org The investigation of related compounds like 2-oxocyclohexanecarboxamide (B1297002) has also contributed to this field, with its synthesis and reactions being documented in various chemical literature. The development of methods for the synthesis of chiral cyclohexane (B81311) derivatives has been particularly important for the pharmaceutical industry, as seen in the synthesis of key intermediates for drugs like edoxaban (B1671109). acs.org
The exploration of the chemical reactivity and synthetic utility of a wide array of cyclohexanone derivatives has laid the groundwork for the contemporary use of specific compounds like this compound. The foundational understanding of the chemistry of the cyclohexanone ring system continues to inform the design of new synthetic routes and the development of novel molecules with desired properties.
Structure
3D Structure
Properties
IUPAC Name |
4-oxocyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-7(10)5-1-3-6(9)4-2-5/h5H,1-4H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLDPFULPGCZMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609773 | |
| Record name | 4-Oxocyclohexane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204136-88-9 | |
| Record name | 4-Oxocyclohexane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 4 Oxocyclohexanecarboxamide and Its Derivatives
Direct Synthesis Strategies for 4-Oxocyclohexanecarboxamide
Direct synthesis approaches aim to construct the target molecule through a concise sequence of reactions, often involving the oxidation of a precursor to form the cyclohexanone (B45756) ring, followed by or concurrent with the formation of the amide bond.
The introduction of the ketone functional group onto the cyclohexane (B81311) ring is a pivotal step in the synthesis of this compound. This is typically achieved through the oxidation of a corresponding alcohol or other suitable precursor.
The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst for oxidation reactions is a well-established and versatile method in organic synthesis. organic-chemistry.org TEMPO, a stable nitroxyl (B88944) radical, facilitates the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions. organic-chemistry.orgresearchgate.net This method is particularly advantageous due to its high selectivity, which often leaves other sensitive functional groups intact. organic-chemistry.org The catalytic cycle of TEMPO-mediated oxidation typically involves the use of a stoichiometric co-oxidant, such as sodium hypochlorite (B82951) (NaClO) or Oxone®, to regenerate the active oxoammonium ion species. nih.govmdpi.com
In the context of synthesizing precursors to this compound, TEMPO-mediated oxidation can be employed to convert a hydroxyl-substituted cyclohexanecarboxamide (B73365) to the desired keto-amide. For instance, the oxidation of a corresponding 4-hydroxycyclohexanecarboxamide derivative would yield the target this compound. The reaction conditions, including the choice of co-oxidant and solvent, can be optimized to achieve high yields and purity. mdpi.comresearchgate.net
| Catalyst System | Substrate Example | Product | Key Features |
| TEMPO/NaClO/NaClO₂ | Softwood Cellulose | Carboxylated Cellulose Nanofibrils | Can be performed in water at controlled pH. nih.gov |
| TEMPO/Oxone® | Cellulose | Form I and Form II Cellulose Nanomaterials | Facile synthesis under mild conditions. mdpi.com |
| 4-AcNH-TEMPO/NaClO₂ | Softwood Cellulose | Individual Nanofibrils | High carboxylate content and preservation of polymer chain length. nih.gov |
This table showcases examples of TEMPO-mediated oxidation on cellulose, a complex carbohydrate, illustrating the versatility and control offered by this methodology which can be conceptually applied to smaller cyclic molecules.
Beyond TEMPO, a variety of other catalytic and stoichiometric oxidation methods are available for the synthesis of ketones. Catalytic oxidation processes, in general, utilize a catalyst to facilitate the reaction between an oxidant and the substrate, often at lower temperatures than thermal oxidation. odourobservatory.orgwikipedia.org Common catalysts include precious metals like platinum and palladium, as well as base metal oxides. odourobservatory.org These methods are widely used in industrial applications for the production of valuable chemicals. wikipedia.org
For the synthesis of the cyclohexanone moiety, catalytic oxidation can be applied to various precursors. For instance, the oxidation of a cyclohexyl group can be achieved using catalysts such as ruthenium complexes in the presence of an oxidant like hydrogen peroxide. nih.gov Stoichiometric oxidants, such as chromium-based reagents, have also been traditionally used, though concerns about their environmental impact have led to a preference for cleaner, catalytic alternatives. nih.gov The choice of the specific catalytic system depends on factors such as the nature of the starting material, desired selectivity, and economic considerations. acsgcipr.org
| Oxidation Method | Catalyst/Reagent | Substrate Type | Product Type |
| Catalytic Oxidation | Platinum, Palladium, Metal Oxides | Alcohols, Alkanes, Alkenes | Aldehydes, Ketones, Carboxylic Acids |
| Stoichiometric Oxidation | Chromium(VI) reagents | Alcohols | Carbonyl Compounds |
| Ruthenium-catalyzed Oxidation | Ruthenium Cluster | Alcohols | Carboxylic Acids |
| Platinum(IV) Complex Catalysis | [Pt(SCN)₂(paO)₂] | Benzyl Alcohols | Aldehydes |
This table provides a general overview of various oxidation methods applicable to the synthesis of ketones and related functional groups.
The formation of the amide bond is a cornerstone of organic and medicinal chemistry. asiaresearchnews.com This transformation typically involves the coupling of a carboxylic acid with an amine.
A primary route to this compound involves the direct coupling of 4-oxocyclohexanecarboxylic acid with an appropriate amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt. commonorganicchemistry.com This reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
A widely employed and effective method for amide bond formation utilizes a combination of coupling reagents, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) being a prominent example. commonorganicchemistry.comresearchgate.net EDCI is a water-soluble carbodiimide (B86325) that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. peptide.comuniversite-paris-saclay.fr However, this intermediate can sometimes rearrange to a less reactive N-acylurea. The addition of HOBt mitigates this side reaction by forming an active ester, which is more stable and readily reacts with the amine. universite-paris-saclay.frnih.gov
The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction and to ensure the amine is in its free, nucleophilic form. commonorganicchemistry.comresearchgate.net Common solvents for this type of coupling reaction include dimethylformamide (DMF) and dichloromethane (B109758) (DCM). researchgate.netpeptide.com The choice of solvent can influence the reaction rate and yield. researchgate.net
General Procedure for EDCI/HOBt/DIPEA Coupling:
The carboxylic acid, amine, and HOBt are dissolved in a suitable solvent (e.g., DMF).
The mixture is often cooled to 0°C.
DIPEA is added to the mixture.
EDCI is added portion-wise, and the reaction is allowed to warm to room temperature and stirred until completion, which is often monitored by thin-layer chromatography (TLC). commonorganicchemistry.comresearchgate.net
| Reagent | Function |
| 4-Oxocyclohexanecarboxylic Acid | Carboxylic acid source |
| Amine | Nucleophile for amide bond formation |
| EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carboxylic acid activating agent |
| HOBt (1-Hydroxybenzotriazole) | Additive to suppress side reactions and improve efficiency |
| DIPEA (Diisopropylethylamine) | Non-nucleophilic base |
| DMF (Dimethylformamide) or DCM (Dichloromethane) | Reaction solvent |
This table outlines the roles of the key reagents in the EDCI/HOBt/DIPEA coupling reaction for the synthesis of amides.
Amide Bond Formation Reactions
Coupling of 4-Oxocyclohexanecarboxylic Acid with Amines
Acyl Chloride Intermediates in Amidation
The formation of an amide bond is a cornerstone of organic synthesis, and a common route to this compound involves the activation of the parent carboxylic acid, 4-oxocyclohexanecarboxylic acid, into a more reactive acyl chloride. pressbooks.publibretexts.org This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent. libretexts.org
Common reagents for this purpose include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides like PCl₃ and PCl₅. pressbooks.publibretexts.org For instance, a solution of 4-oxocyclohexanecarboxylic acid in an inert solvent such as tetrahydrofuran (B95107) (THF) can be treated with oxalyl chloride at room temperature. rsc.org The addition of a catalytic amount of dimethylformamide (DMF) is often employed to facilitate the reaction. rsc.org This process generates the highly reactive 4-oxocyclohexanecarbonyl chloride intermediate, along with gaseous byproducts like carbon dioxide, carbon monoxide, and hydrogen chloride when oxalyl chloride is used. libretexts.org
Once formed, the acyl chloride is not typically isolated but is reacted in situ with an appropriate amine source, such as ammonia or a primary amine, to yield the desired amide. savemyexams.com This subsequent amidation step proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. savemyexams.com The high reactivity of the acyl chloride ensures that the reaction proceeds efficiently, often at room temperature, to form the stable amide bond. fishersci.co.uk To neutralize the hydrogen chloride byproduct generated during amidation, at least two equivalents of the amine or an additional non-nucleophilic base (like pyridine (B92270) or a tertiary amine) are required. fishersci.co.ukkhanacademy.org
Table 1: Reagents for Acyl Chloride Formation
| Reagent | Formula | Byproducts (with RCOOH) | Conditions |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂, HCl | Often refluxed |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Room temperature, often with cat. DMF |
| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | Cold/Room temperature |
Alternative Amidation Methods
Beyond the acyl chloride route, several alternative methods exist for the direct coupling of carboxylic acids and amines to form amides, which can circumvent the need for harsh chlorinating agents. scirp.orgiajpr.com These methods often offer milder conditions and greater functional group tolerance.
Peptide Coupling Reagents: A vast array of reagents developed for peptide synthesis are applicable here. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then attacked by the amine to form the amide. While effective, these methods can sometimes lead to racemization if chiral centers are present and produce urea (B33335) byproducts that may complicate purification. fishersci.co.uk
Organocatalysis: The field of organocatalysis offers metal-free alternatives for amidation. mdpi.com For example, phosphonitrilic chloride trimer (PNT) has been shown to be an effective activating agent for the amidation of both aromatic and aliphatic carboxylic acids under mild conditions. iajpr.com The reaction proceeds by activating the carboxylic acid, which is then susceptible to nucleophilic attack by an amine. iajpr.com Other organocatalytic systems, such as those based on boric acid derivatives, have also been developed, promoting the dehydration of the carboxylic acid and amine to form the amide bond. mdpi.comcatalyticamidation.info
Enzymatic Synthesis: Biocatalysis presents a green and highly selective alternative for amide bond formation. nih.gov Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of free carboxylic acids with amines in organic solvents. nih.gov These reactions are notable for their efficiency, lack of additives, and the production of water as the only byproduct, leading to excellent yields and simple product isolation. nih.gov This method is compatible with a wide range of substrates, including primary and secondary amines. nih.gov
Ring Hydrolysis and Ketal Deprotection in Synthesis
In multistep syntheses, it is often necessary to protect reactive functional groups to prevent unwanted side reactions. The ketone carbonyl group in this compound is frequently protected as a ketal, typically by reacting the ketone with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions. google.comnih.gov This ketal protecting group is stable under basic and neutral conditions but can be readily removed to regenerate the ketone when desired. researchgate.net
The deprotection step, a hydrolysis reaction, is a critical part of the synthetic strategy. organic-chemistry.org It is typically accomplished by treating the ketal-protected precursor with aqueous acid. researchgate.net For example, a precursor such as ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate can be hydrolyzed to reveal the ketone. A synthesis of 4-oxocyclohexanecarboxylic acid itself involves the hydrolysis of a lactone precursor (Compound 3) by refluxing in a dilute aqueous sulfuric acid solution. rsc.org
In some modern approaches, deprotection can be achieved under neutral conditions using electrochemical methods. rsc.org This involves the electrochemically assisted cleavage of acetals and ketals, offering a milder alternative to traditional acid hydrolysis, which is particularly useful for substrates sensitive to acidic conditions. rsc.org The successful deprotection of the ketal is a key final step to furnish the target 4-oxocyclohexanone structure. google.com
Synthesis of Substituted this compound Derivatives
Functionalization at the Cyclohexane Ring
The introduction of fluorine atoms into organic molecules can significantly alter their physical and biological properties. Synthesizing difluoro-substituted derivatives of this compound can be achieved through various fluorination strategies.
A common approach involves the fluorination of a ketone precursor. For instance, a bicyclic ketone was fluorinated using diethylaminosulfur trifluoride (DAST) to install two fluorine atoms at the carbon adjacent to the carbonyl group, yielding a difluoro derivative. umich.edu This type of transformation on a suitable cyclohexanone precursor could provide access to 3,3-difluoro-4-oxocyclohexanecarboxamide derivatives. Another method for generating gem-difluoro groups is the reaction of an alkene with a difluorocarbene source. beilstein-journals.org Reagents like triphenylphosphine (B44618) and dibromodifluoromethane (B1204443) can be used to generate difluorocarbene for the difluorocyclopropanation of alkenes, which could then be elaborated into the desired cyclohexanone ring system. beilstein-journals.org
Table 2: Selected Fluorination Reagents
| Reagent | Name | Application |
|---|---|---|
| DAST | Diethylaminosulfur trifluoride | Converts ketones to gem-difluorides |
| TMSCF₃/NaI | Ruppert-Prakash Reagent | Source of difluorocarbene for cyclopropanation |
Functionalizing the cyclohexane ring with alkyl or aryl groups introduces further structural diversity. Modern catalytic methods have enabled the direct C-H functionalization of aliphatic amides, providing powerful tools for late-stage modification. nsf.gov
Arylation: Dual catalytic systems combining nickel and photoredox catalysts have been developed for the α-arylation of aliphatic benzamides. nsf.gov This method allows for the formation of a C-C bond between the α-carbon of the amide and an aryl halide under mild conditions. While this has been demonstrated on linear amides, the principle could be extended to the cyclohexyl ring of this compound derivatives, likely at the C-3 and C-5 positions (α to the carbonyl). Direct aldehyde C-H arylation, using a similar synergistic catalytic approach, can also be used to form ketones from aldehydes and aryl bromides. nih.gov
Alkylation: Similar catalytic strategies are employed for alkylation. Photoredox catalysis, often in conjunction with a hydrogen atom transfer (HAT) mediator, can generate a carbon-centered radical on the aliphatic backbone, which can then be intercepted by an alkylating agent. nsf.gov For example, the δ-sp³ C-H alkylation of secondary amides has been achieved via a scirp.org-HAT process involving an amidyl radical. nsf.gov Site-selective functionalization allows for precise modification of the cyclohexane scaffold, enabling the synthesis of a wide array of substituted derivatives. rsc.orgrsc.org
Enone Formation via Aldol (B89426) Condensation or Wittig Reaction
The ketone moiety of the this compound scaffold is a key site for carbon-carbon bond formation, enabling the synthesis of α,β-unsaturated systems, or enones. These derivatives are valuable intermediates in organic synthesis. Two primary methods for achieving this transformation are the Aldol Condensation and the Wittig Reaction.
Aldol Condensation: The Aldol condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an enolate with a carbonyl compound. wikipedia.orgsigmaaldrich.com In the context of this compound, a crossed aldol condensation can be employed where the ketone acts as the enolate precursor. wikipedia.org The reaction is typically base-catalyzed, initiating the deprotonation of an α-carbon to the ketone, which then acts as a nucleophile attacking an aldehyde. iitk.ac.in The resulting β-hydroxy ketone intermediate can then undergo dehydration, often promoted by heat, to yield the thermodynamically stable conjugated enone. khanacademy.orglibretexts.org The choice of reaction conditions is crucial to favor the condensation product over the initial aldol addition product. libretexts.org
Wittig Reaction: The Wittig reaction provides an alternative and highly effective method for converting ketones into alkenes. wikipedia.orgnumberanalytics.com This reaction involves a phosphorus ylide, also known as a Wittig reagent, which reacts with the ketone of the this compound. lumenlearning.com The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide. lumenlearning.com A significant advantage of the Wittig reaction and its variants, like the Horner-Wadsworth-Emmons reaction, is the stereochemical control it can offer over the resulting alkene. Stabilized ylides generally yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. stackexchange.comorganic-chemistry.org This allows for the selective synthesis of specific enone isomers.
The following table illustrates a representative example of a Wittig reaction to form an enone.
Table 1: Example of Enone Formation via Wittig-type Reaction| Reactant A | Reactant B (Ylide Precursor) | Base/Conditions | Product Type | Stereoselectivity |
|---|---|---|---|---|
| This compound | (EtO)2P(O)CH2CO2Et | NaH, THF | α,β-Unsaturated Ester | Predominantly (E)-isomer |
Modifications at the Amide Nitrogen
Functionalization of the amide nitrogen atom of this compound opens pathways to a diverse range of derivatives with potentially altered chemical and physical properties. Key modifications include N-alkylation and N-acylation.
N-Alkylation: N-Alkylation introduces an alkyl group onto the amide nitrogen. While direct alkylation of primary amides can be challenging due to the low nucleophilicity of the nitrogen and potential for O-alkylation, several methods have been developed. One modern approach is the "borrowing hydrogen" methodology, which utilizes a catalyst (e.g., iridium-based) to temporarily oxidize an alcohol to an aldehyde, which then undergoes reductive amination with the amide. nih.govchemistryviews.org Another strategy involves reductive amination where the ketone of the scaffold is first reacted with a primary amine, followed by reduction; however, for N-alkylation of the amide itself, specific conditions are required. organic-chemistry.org
N-Acylation: N-Acylation involves the introduction of an acyl group to the amide nitrogen, forming a diacyl-amine or imide structure. This can be achieved by reacting this compound with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. rsc.org Palladium-catalyzed methods have also been developed for the N-acylation of amines using carboxylic acids. organic-chemistry.org These reactions must be performed under conditions that favor N-acylation over reaction at other sites in the molecule.
Table 2: General Conditions for N-Alkylation and N-Acylation
| Reaction Type | Reagent | Catalyst/Base | General Product |
|---|---|---|---|
| N-Alkylation (Borrowing Hydrogen) | Primary Alcohol (R-CH2OH) | Iridium or Ruthenium Catalyst, Base (e.g., KOtBu) | N-Alkyl-4-oxocyclohexanecarboxamide |
| N-Acylation | Acid Chloride (R-COCl) | Base (e.g., Pyridine, Et3N) | N-Acyl-4-oxocyclohexanecarboxamide |
A particularly useful N-substituted derivative is the N-methoxy-N-methylamide, commonly known as a Weinreb amide. wikipedia.org The Weinreb amide of 4-oxocyclohexanecarboxylic acid, N-methoxy-N-methyl-4-oxocyclohexanecarboxamide, is a valuable synthetic intermediate because it reacts with organometallic reagents (e.g., Grignard or organolithium reagents) to produce ketones without the common side reaction of over-addition to form a tertiary alcohol. wikipedia.orgyoutube.com
The synthesis of Weinreb amides typically starts from a carboxylic acid or its activated form, such as an acid chloride. wikipedia.orgarkat-usa.org The carboxylic acid is coupled with N,O-dimethylhydroxylamine hydrochloride in the presence of a peptide coupling agent or after conversion to an acid chloride. researchgate.netorganic-chemistry.org One-pot procedures directly from the carboxylic acid have been developed using reagents like phosphorus trichloride (B1173362) or N,N'‐carbonyldiimidazole (CDI). researchgate.netorganic-chemistry.org
Table 3: Synthetic Routes to N-Methoxy-N-methyl-4-oxocyclohexanecarboxamide
| Starting Material | Reagents | Yield | Reference |
|---|---|---|---|
| 4-Oxocyclohexanecarboxylic acid | 1. SOCl2; 2. MeONHMe·HCl, Pyridine | Good | wikipedia.org |
| 4-Oxocyclohexanecarboxylic acid | CDI, then MeONHMe·HCl | High | researchgate.net |
| 4-Oxocyclohexanecarboxylic acid | PCl3, MeONHMe·HCl | Excellent | organic-chemistry.org |
N-Alkylation and N-Acylation Reactions
Multi-component Reactions Incorporating the this compound Scaffold
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the formation of complex molecules from three or more starting materials in a single step. wikipedia.orgtcichemicals.com The ketone functionality of this compound makes it an ideal substrate for several important MCRs, particularly isocyanide-based reactions like the Ugi and Passerini reactions. organic-chemistry.org
Passerini Reaction: The Passerini three-component reaction (P-3CR) combines a ketone (or aldehyde), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org By employing this compound as the ketone component, a molecule with a complex, ester-linked side chain can be constructed at the 4-position of the cyclohexyl ring. mdpi.com This reaction proceeds by the initial interaction of the carboxylic acid and the isocyanide with the ketone carbonyl group. wikipedia.org
Ugi Reaction: The Ugi four-component reaction (U-4CR) is even more powerful, combining a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide to generate an α-acetamido carboxamide derivative. wikipedia.orgnumberanalytics.comorganic-chemistry.org Using this compound as the ketone input, along with an amine, a carboxylic acid, and an isocyanide, allows for the rapid assembly of complex, peptide-like structures. nih.govsciepub.com The reaction mechanism involves the initial formation of an imine from the ketone and amine, which is then attacked by the isocyanide and the carboxylate anion. wikipedia.org These MCRs are highly valued for their efficiency and ability to generate molecular diversity, which is particularly useful in the creation of libraries of compounds for drug discovery. frontiersin.orgnih.gov
Table 4: Multi-component Reactions with this compound as the Ketone Component
| Reaction Name | Number of Components | Other Reactants | Core Product Structure |
|---|---|---|---|
| Passerini Reaction | Three | Carboxylic Acid, Isocyanide | α-Acyloxy Amide |
| Ugi Reaction | Four | Amine, Carboxylic Acid, Isocyanide | α-Acetamido Carboxamide |
Iii. Chemical Transformations and Reactions of 4 Oxocyclohexanecarboxamide
Reactions Involving the Ketone Functionality
The ketone group, with its electrophilic carbonyl carbon and adjacent acidic α-protons, is the site of numerous chemical reactions. pdx.edu
The Wolff-Kishner reduction is a method used to deoxygenate aldehydes and ketones, converting the carbonyl group directly into a methylene (B1212753) (CH₂) group. wikipedia.orgbyjus.com This reaction is conducted under harsh basic conditions and high temperatures. masterorganicchemistry.com
The process begins with the formation of a hydrazone intermediate through the reaction of the ketone (4-Oxocyclohexanecarboxamide) with hydrazine (B178648) (NH₂NH₂). wikipedia.orgbyjus.com In the presence of a strong base, such as potassium hydroxide (B78521) (KOH), and typically in a high-boiling solvent like ethylene (B1197577) glycol, the hydrazone is deprotonated. masterorganicchemistry.comjk-sci.com Subsequent steps lead to the formation of a carbanion and the irreversible loss of nitrogen gas (N₂), a thermodynamically stable molecule. byjus.comjk-sci.com The resulting carbanion is then protonated by the solvent to yield the final alkane product. wikipedia.orgjk-sci.com For this compound, this would result in the formation of cyclohexanecarboxamide (B73365).
A significant consideration for this reaction is the stability of other functional groups within the molecule. The strongly basic conditions and high temperatures required for the Wolff-Kishner reduction can also cause the hydrolysis of the amide group, which is a potential side reaction. jk-sci.com
Table 1: Overview of Wolff-Kishner Reduction
| Feature | Description |
| Reactant | Aldehyde or Ketone |
| Reagents | Hydrazine (NH₂NH₂), Strong Base (e.g., KOH, NaOH) |
| Solvent | High-boiling protic solvent (e.g., Ethylene Glycol) |
| Product | Alkane |
| Key Intermediate | Hydrazone |
| Driving Force | Formation of N₂ gas |
The most characteristic reaction of aldehydes and ketones is nucleophilic addition. pressbooks.pubsavemyexams.com The polarization of the carbon-oxygen double bond renders the carbonyl carbon electrophilic and thus susceptible to attack by nucleophiles. pdx.edusavemyexams.com This attack causes the carbon atom's hybridization to change from sp² to sp³, resulting in a tetrahedral alkoxide intermediate, which is then typically protonated to give an alcohol. pressbooks.publibretexts.org
Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. pressbooks.pub The two alkyl substituents on a ketone create more steric hindrance compared to the single substituent on an aldehyde, making it more difficult for the nucleophile to approach. pressbooks.publibretexts.org
In the case of this compound, nucleophilic addition can lead to various products. For instance, reduction with a hydride-donating agent like sodium borohydride (B1222165) (NaBH₄) would convert the ketone to a secondary alcohol, yielding 4-hydroxycyclohexanecarboxamide. physicsandmathstutor.com Reaction with organometallic reagents such as Grignard reagents (R-MgX) or organolithium reagents (R-Li) would result in the formation of a tertiary alcohol, with a new carbon-carbon bond being formed. pdx.edu
Table 2: General Pathways for Nucleophilic Addition to Ketones
| Reaction Pathway | Nucleophile Type | Intermediate | Final Product |
| Pathway 1 | Negatively charged (:Nu⁻) or Neutral (:Nu-H) | Tetrahedral Alkoxide | Alcohol |
| Pathway 2 | Neutral (:Nu-H) | Tetrahedral Intermediate | Product with C=Nu double bond (after elimination of H₂O) |
Enolization is a process where a carbonyl compound containing an α-hydrogen is converted into its corresponding enol or enolate form. libretexts.org This transformation can be catalyzed by either acid or base. libretexts.org
Base-catalyzed enolization: A base removes a proton from the α-carbon to form an enolate anion. This enolate is a resonance-stabilized species and a potent nucleophile. libretexts.org
Acid-catalyzed enolization: The carbonyl oxygen is first protonated, which increases the acidity of the α-hydrogens. A weak base (like water) can then remove an α-proton to form the enol directly. libretexts.org
The enolate intermediate derived from this compound can participate in several synthetic reactions. For example, it can react with alkyl halides in an alkylation reaction to introduce a substituent at the α-position. It can also react with halogens to form α-halo ketones. The existence of an enol form for a related compound, 2-oxocyclohexanecarboxamide (B1297002), has been noted in synthetic procedures. orgsyn.org
Oxime Formation: Ketones react with hydroxylamine (B1172632) (NH₂OH) in a condensation reaction to form oximes. masterorganicchemistry.comnih.gov The reaction is typically catalyzed by a weak acid. nih.gov The mechanism involves the nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon, followed by dehydration to yield the C=N-OH functionality of the oxime. masterorganicchemistry.com The reaction is reversible. nih.gov The formation of oximes from ketones can be a step towards a Beckmann rearrangement, which transforms the oxime into an amide. masterorganicchemistry.com
Ketal (Acetal) Formation: Ketones react reversibly with two equivalents of an alcohol in the presence of an acid catalyst to form a ketal (a functional group also known as an acetal). libretexts.orglibretexts.org The reaction proceeds through a hemiacetal intermediate, which is formed by the addition of one equivalent of alcohol to the carbonyl group. libretexts.orgpressbooks.pub To drive the equilibrium towards the formation of the ketal, the water produced during the reaction is typically removed. libretexts.org
This reaction is frequently used to protect the ketone functional group during a chemical synthesis. libretexts.org Ketals are stable under neutral or basic conditions but are readily hydrolyzed back to the original ketone with aqueous acid. libretexts.org For this compound, the ketone could be protected as a cyclic ketal by reacting it with a diol, such as ethylene glycol, in the presence of an acid catalyst. libretexts.org
Table 3: Formation of Ketone Derivatives
| Derivative | Reagents | Conditions | Key Features |
| Oxime | Hydroxylamine (NH₂OH) | Mildly acidic | Forms a C=N-OH bond; condensation reaction. |
| Ketal | 2 equivalents of an alcohol (or 1 equivalent of a diol) | Acid catalyst, removal of water | Forms a C(OR)₂ group; used as a protecting group. |
Enolization and Reactions of Enolates
Reactions Involving the Amide Functionality
The amide group is generally less reactive towards nucleophilic acyl substitution than other carboxylic acid derivatives like acid chlorides or esters. libretexts.org This is due to resonance stabilization and the fact that the amide ion is a poor leaving group.
Amides can be hydrolyzed to their corresponding carboxylic acids and amines (or ammonia (B1221849) in the case of a primary amide) by heating with an aqueous acid or base. libretexts.orgstudymind.co.uklibretexts.org The reaction is typically irreversible because, under acidic conditions, the resulting amine is protonated to an ammonium (B1175870) salt, while under basic conditions, the carboxylic acid is deprotonated to a carboxylate salt. libretexts.orgfiveable.me
For this compound, hydrolysis would break the C-N bond of the amide.
Acidic Hydrolysis: Heating with an acid like hydrochloric acid (HCl) would yield 4-oxocyclohexanecarboxylic acid and an ammonium salt (e.g., ammonium chloride). studymind.co.uklibretexts.org
Alkaline Hydrolysis: Heating with a base like sodium hydroxide (NaOH) would produce the sodium salt of 4-oxocyclohexanecarboxylic acid and ammonia gas. studymind.co.uklibretexts.org
Table 4: Amide Hydrolysis Products
| Hydrolysis Condition | Products from this compound |
| Acidic (e.g., aq. HCl, heat) | 4-Oxocyclohexanecarboxylic acid and Ammonium chloride |
| Alkaline (e.g., aq. NaOH, heat) | Sodium 4-oxocyclohexanecarboxylate (B1232831) and Ammonia |
Hydrolysis of the Amide Bond
Cyclization and Rearrangement Reactions
The bifunctional nature of this compound, possessing both an electrophilic ketone and a nucleophilic amide (upon activation), makes it an ideal substrate for intramolecular reactions to construct more complex ring systems.
The cyclohexanone (B45756) core of the molecule is a versatile platform for building fused and spirocyclic scaffolds, which are prominent structural motifs in medicinal chemistry and natural products. osti.govresearchgate.netmdpi.comresearchgate.net
Fused Systems: Derivatives of this compound can be designed to undergo intramolecular cyclization to form fused bicyclic or tricyclic systems. For instance, an appropriately substituted precursor derived from a cyclohexanone can undergo intramolecular palladium-catalyzed addition of an aryl iodide to the carbonyl group, yielding tricyclic alcohol products stereoselectively. beilstein-journals.org In a related strategy, enzymatic dehydrocyclization of 3-substituted cyclohexanone derivatives has been used to synthesize 6-azabicyclo[3.2.1]octan-3-ones. osti.gov This process involves the formation of an α,β-unsaturated ketone intermediate, which then undergoes a spontaneous intramolecular Aza-Michael addition. osti.gov It is conceivable that a derivative of this compound could be elaborated into a substrate for a similar intramolecular cyclization, leading to novel fused heterocyclic systems.
Spirocyclic Systems: Spirocycles containing a cyclohexanone ring are common synthetic targets. researchgate.net The ketone functionality is a key handle for creating the spirocyclic junction. Methods for synthesizing spirocycles often involve the intramolecular cyclization of a tether attached to the cyclohexanone ring. researchgate.netnih.gov For example, a radical cascade reaction involving a Beckwith-Dowd ring expansion followed by a 5-exo-trig cyclization has been used to prepare spirocyclic γ-lactones from cyclohexanone precursors. nih.gov Another powerful approach is the FeCl₃-catalyzed intermolecular coupling of phenols with exocyclic enoate esters derived from cyclohexanone, which proceeds via a one-pot C-C and C-O bond formation to yield spirocyclic lactones. rsc.org The synthesis of spiro[cyclohexanone-oxindoles] has also been reported through multicomponent reactions, highlighting the utility of the cyclohexanone core in building complex spiro-heterocycles. researchgate.net
While this compound is a lactam (a cyclic amide), its chemistry can be contextualized by examining the reactions of structurally analogous lactones (cyclic esters). Lactones, particularly five-membered (γ-lactone) and six-membered (δ-lactone) rings, are common structural motifs that undergo various ring-opening reactions. researchgate.net
The most common reaction is hydrolysis, typically promoted by acid or base, which cleaves the ester bond to form the corresponding linear hydroxycarboxylic acid. researchgate.net This hydrolysis is a reversible reaction, though the equilibrium for lactones is less favorable towards the products compared to acyclic esters. researchgate.net Similarly, aminolysis, the reaction of a lactone with an amine, results in ring-opening to produce a hydroxy amide. researchgate.net This reaction can be challenging and may require catalysts. For example, sodium 2-ethylhexanoate (B8288628) has been found to catalyze the aminolysis of various lactones under nearly neutral pH conditions. researchgate.net
Transition metal catalysis has also been employed for selective ring-opening. A palladium-catalyzed reaction of β-lactones with various amines has been shown to selectively cleave the acyl C–O bond, providing β-hydroxy amides in high yield. researchgate.net Quantum chemical calculations on the ring-opening of γ-valerolactone and γ-caprolactone indicate the process is endergonic, with the initial step being the protonation of the carbonyl oxygen. mdpi.com
| Lactone Type | Reaction | Reagents | Product | Reference |
| General Lactone | Hydrolysis | Base (e.g., NaOH) | Hydroxycarboxylic acid | researchgate.net |
| General Lactone | Aminolysis | Amine, Sodium 2-ethylhexanoate | Hydroxy amide | researchgate.net |
| β-Lactone | Aminolysis | Amine, Pd catalyst | β-Hydroxy amide | researchgate.net |
| γ-Lactone | Ring-Opening | Acid catalyst | Pentenoic acid | mdpi.com |
Intramolecular Reactions Leading to Fused or Spirocyclic Systems
Derivatization for Specific Research Applications
The structural features of this compound make it a valuable starting material or scaffold for the synthesis of targeted molecules with potential therapeutic applications.
A significant application of cyclohexanone derivatives is in the synthesis of potent antimalarial agents based on the 1,2,4-trioxolane (B1211807) scaffold. The ketone group of this compound is the key reactive site for constructing the spiro trioxolane ring system. These synthetic peroxides are designed to be structurally simple and easy to synthesize compared to artemisinin (B1665778) derivatives. Current time information in Bangalore, IN.
The general synthesis involves a Griesbaum co-ozonolysis reaction of a substituted cyclohexanone derivative with another ketone or aldehyde, followed by cyclization to form the 1,2,4-trioxolane ring. The presence of a substituent at the 4-position of the spirocyclohexyl ring is crucial for activity. csic.esCurrent time information in Bangalore, IN. Notably, it has been discovered that incorporating an amide-containing substituent at the 4-position, as is present in this compound, can confer a favorable profile of oral absorption, antimalarial activity, and pharmacokinetics. beilstein-journals.org
The mechanism of action for these trioxolane antimalarials is believed to involve the iron-mediated cleavage of the peroxide bond within the parasite's food vacuole. nih.gov The reaction of these compounds with reduced Fe(II) heme leads to rapid degradation of the trioxolane and the formation of alkylated heme adducts. nih.govnih.gov A strong correlation has been observed between the extent of this heme alkylation and the in vitro antimalarial activity, suggesting that this covalent modification of heme is related to the parasite-killing mechanism. nih.govnih.gov
Indomethacin (B1671933) is a potent non-steroidal anti-inflammatory drug (NSAID) whose long-term use is associated with gastrointestinal side effects. nih.gov A common strategy to develop safer and more selective analogues is to modify the carboxylic acid moiety by converting it into an ester or, more commonly, an amide. researchgate.netnih.gov
Amide analogues of indomethacin are typically synthesized by coupling the parent drug with a variety of amines. nih.gov A standard method involves activating the carboxylic acid of indomethacin with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), followed by the addition of the desired amine. nih.gov Alternatively, indomethacin can be converted to its more reactive acyl chloride using thionyl chloride, which is then reacted with an amine. researchgate.net
A hypothetical synthetic route to an indomethacin analogue incorporating the this compound scaffold would involve the initial functionalization of this compound to introduce an amine handle, for example, via reductive amination of the ketone. This new amine derivative could then be coupled to indomethacin using the established DCC/DMAP protocol. Research has shown that synthesizing various N-aryl amide derivatives of indomethacin can produce compounds with potent and selective inhibition of the COX-2 enzyme, potentially leading to reduced side effects. nih.gov
| Indomethacin Analogue | Coupling Amine | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |
| 3a | Aniline | 25.26 | 2.56 | nih.gov |
| 3c | 3-Chloro-4-fluoroaniline | 20.21 | 1.39 | nih.gov |
| 3e | 4-Nitroaniline | 15.34 | 0.34 | nih.gov |
| Indomethacin (Standard) | - | 12.34 | 22.45 | nih.gov |
Iv. Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. numberanalytics.com By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. libretexts.orgazooptics.com
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. savemyexams.com The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of the protons. libretexts.orgoregonstate.edu Protons in different chemical environments will have distinct chemical shifts. savemyexams.com
In the case of 4-Oxocyclohexanecarboxamide, the ¹H NMR spectrum displays signals corresponding to the protons on the cyclohexyl ring and the amide group. The protons on carbons adjacent to the carbonyl group and the amide group are deshielded and thus appear at a lower field (higher ppm value). libretexts.orglibretexts.org The integration of the peaks provides the relative ratio of the number of protons in each environment. savemyexams.com
¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) |
|---|---|
| NH₂ (amide) | Broad singlet |
| CH (methine) | Multiplet |
| CH₂ (methylene) | Multiplet |
Note: Specific chemical shift values can vary depending on the solvent used and the concentration of the sample. pitt.edusigmaaldrich.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. oregonstate.edusavemyexams.com Each unique carbon atom in the molecule gives a distinct signal in the spectrum. savemyexams.comlibretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) compared to ¹H NMR, which often allows for the resolution of all carbon signals. azooptics.comlibretexts.org
For this compound, the ¹³C NMR spectrum shows distinct peaks for the carbonyl carbon, the carbon attached to the amide group, and the different methylene (B1212753) carbons in the ring. The carbonyl carbon typically appears at a very low field (around 170-210 ppm) due to the strong deshielding effect of the double-bonded oxygen. libretexts.orgmsu.edu The carbon atom attached to the amide group also shows a downfield shift. libretexts.org
¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C=O (ketone) | ~210 |
| C=O (amide) | ~178 |
| CH (methine) | ~45 |
| CH₂ (methylene) | ~30-40 |
Note: These are approximate values and can be influenced by the solvent and other experimental conditions. sigmaaldrich.comwashington.edu
For more complex molecules, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between atoms. utoronto.ca COSY spectra show correlations between coupled protons, helping to trace the proton-proton networks within the molecule. HSQC spectra correlate proton signals with the signals of directly attached carbon atoms, providing unambiguous C-H connections. These advanced techniques are invaluable for confirming the complete structural assignment of molecules like this compound and its derivatives. numberanalytics.com
¹³C NMR Spectroscopic Analysis
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. ambeed.com In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). chemguide.co.uk The peak with the highest m/z value usually corresponds to the molecular ion (M+), which gives the molecular mass of the compound. savemyexams.com
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Additionally, the spectrum will display a series of fragment ions, which are formed by the breakdown of the molecular ion. chemguide.co.uk The fragmentation pattern is characteristic of the molecule's structure and can provide valuable information for its identification. libretexts.org For amides, a common fragmentation involves the McLafferty rearrangement. libretexts.orgmsu.edu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. bellevuecollege.edumasterorganicchemistry.com Different functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to vibrate. An IR spectrum is a plot of the amount of transmitted or absorbed light versus the wavenumber (cm⁻¹). vscht.cz
The IR spectrum of this compound will exhibit characteristic absorption bands for the ketone and amide functional groups. A strong absorption band around 1715 cm⁻¹ is indicative of the C=O stretching vibration of the ketone. libretexts.org The amide group gives rise to several characteristic peaks: a C=O stretch typically around 1650 cm⁻¹, and N-H stretching vibrations in the region of 3100-3500 cm⁻¹. msu.edu Primary amides show two N-H stretch bands.
Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Vibration |
|---|---|---|
| Ketone (C=O) | 1725-1705 | Stretch |
| Amide (C=O) | 1680-1630 | Stretch |
| Amide (N-H) | 3500-3100 | Stretch |
| C-H (sp³) | 3000-2850 | Stretch |
Note: The fingerprint region (below 1500 cm⁻¹) contains complex signals that are unique to the molecule. libretexts.org
Advanced Spectroscopic Methods (e.g., Raman, UV-Vis) in Chemical Analysis
Other spectroscopic methods can provide further characterization of this compound.
Raman Spectroscopy : This technique provides information about molecular vibrations and is complementary to IR spectroscopy. cit.ie It can be particularly useful for identifying non-polar bonds.
UV-Vis Spectroscopy : Ultraviolet-Visible spectroscopy provides information about electronic transitions within a molecule. The presence of the carbonyl group in this compound would result in a weak n→π* transition in the UV region.
The combined application of these advanced spectroscopic techniques offers a powerful toolkit for the comprehensive chemical analysis and structural confirmation of compounds like this compound in research settings. mdpi.com
V. Computational and Mechanistic Studies
Molecular Docking and Virtual Screening of 4-Oxocyclohexanecarboxamide Derivatives
Molecular docking and virtual screening are powerful computational techniques used in drug discovery to predict how a molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. nih.gov This process involves predicting the preferred orientation and conformation of the ligand within the target's binding site and estimating the strength of the interaction, often expressed as a binding energy or docking score. ekb.eg
Virtual screening of large compound databases allows for the identification of potential "hit" compounds that are likely to exhibit a desired biological activity. nih.gov For derivatives of this compound, these studies are instrumental in exploring their potential as inhibitors of various enzymes. In one study, a structure-based virtual screening approach led to the discovery of a novel, potent antagonist for the CCR5 receptor, a key target in HIV therapy. mdpi.com The study highlighted that a 4,4-difluorocyclohexanecarbonyl moiety, a derivative of the this compound scaffold, was essential for maintaining the antagonistic activity. mdpi.com
In another research effort, a series of 2-N-acylaminobenzothiazole derivatives were synthesized and evaluated through molecular docking studies. researchgate.net One of the synthesized compounds was N-(6-methylbenzo[d]thiazol-2-yl)-2-oxocyclohexanecarboxamide, a direct derivative. researchgate.net The docking results for this compound indicated a good binding score, suggesting its potential as a biologically active agent. researchgate.net The process typically involves preparing the protein crystal structure and the ligand, followed by docking simulations to predict binding affinities, which are often reported in kcal/mol. nih.gov
| Compound | Target Protein | Docking Score (kcal/mol) | Reference |
| N-(6-methylbenzo[d]thiazol-2-yl)-2-oxocyclohexanecarboxamide | Not Specified | Good binding score reported | researchgate.net |
| 4,4-difluorocyclohexanecarbonyl derivative | CCR5 Receptor | Active (IC₅₀ = 2.00 μM for lead compound) | mdpi.com |
This table presents findings from molecular docking studies on derivatives of this compound, illustrating their predicted interactions with biological targets.
The insights gained from these in silico methods help prioritize the synthesis of compounds with the highest likelihood of success, thereby accelerating the drug discovery process. frontiersin.org
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. ijcce.ac.irrsc.org These methods provide detailed information on molecular geometry, charge distribution, and orbital energies, which are fundamental to understanding chemical behavior. orientjchem.orgnrel.gov
Key parameters derived from DFT calculations include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the gap between them (ΔE = ELUMO – EHOMO), are crucial descriptors of molecular reactivity. chemrxiv.org A small HOMO-LUMO gap generally indicates high chemical reactivity and a greater ability for the molecule to undergo charge transfer interactions. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). orientjchem.org Negative potential sites are typically located around electronegative atoms, while positive sites are near hydrogen atoms. nih.gov
Global Reactivity Descriptors: Parameters such as chemical potential (μ), hardness (η), softness (σ), and the electrophilicity index (ω) are calculated from HOMO and LUMO energies. mdpi.com These descriptors quantify a molecule's stability and its propensity to accept or donate electrons in a reaction. nih.govmdpi.com
For this compound, DFT calculations can elucidate the reactivity of its two primary functional groups: the ketone and the amide. The calculations can predict which sites are more susceptible to nucleophilic or electrophilic attack and provide a theoretical basis for its observed chemical behavior.
| Quantum Chemical Parameter | Significance in Reactivity Analysis |
| HOMO Energy (EHOMO) | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy (ELUMO) | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. orientjchem.org |
| Electrophilicity Index (ω) | Measures the ability of a molecule to accept electrons. mdpi.com |
| Chemical Hardness (η) | Measures resistance to change in electron distribution; higher hardness implies lower reactivity. mdpi.com |
This table outlines key parameters obtained from quantum chemical calculations and their role in predicting the chemical reactivity of a molecule like this compound.
Mechanistic Investigations of Reactions Involving this compound
Mechanistic studies aim to provide a detailed, step-by-step description of how a chemical reaction occurs. numberanalytics.com This includes the identification of intermediates, transition states, and the influence of reaction conditions and catalysts. numberanalytics.comnumberanalytics.com
Elucidating a reaction pathway involves identifying the sequence of elementary steps that transform reactants into products. numberanalytics.com For reactions involving this compound, this could include nucleophilic addition to the carbonyl group, substitution at the amide nitrogen, or reactions involving the alpha-carbons. For instance, in the synthesis of related compounds like cyclohexanone-2-carboxamide, reactions such as C-alkylation or condensation with amines have been reported. researchgate.net Complex transformations like the Vilsmeier-Haack reaction can also be performed on similar scaffolds. researchgate.net Mechanistic studies use a combination of experimental techniques (like spectroscopy to detect intermediates) and computational modeling to map out the most energetically favorable pathway. numberanalytics.comnih.gov
A transition state is the highest-energy configuration along the reaction coordinate, representing the energy barrier that must be overcome for a reaction to proceed. solubilityofthings.com It is an unstable, fleeting arrangement of atoms where bonds are in the process of breaking and forming. solubilityofthings.com While transition states cannot be observed directly, their structure and energy can be calculated using computational methods. libretexts.org
The energy difference between the reactants and the transition state is the activation energy (Ea), a key factor that determines the reaction rate. ucsb.edu Computational transition state searches aim to locate this saddle point on the potential energy surface. ucsb.edu A key feature of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of atoms along the reaction coordinate toward the products. libretexts.org Understanding the geometry of the transition state can provide critical insights into how factors like sterics and electronics influence the reaction's feasibility. csbsju.edu
Catalysts accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy, without being consumed in the process. chemguide.co.uk Catalysis can be categorized as homogeneous (catalyst and reactants are in the same phase) or heterogeneous (different phases). chemguide.co.uk
Heterogeneous catalysis often involves a solid catalyst with liquid or gas reactants. The mechanism typically involves adsorption of reactants onto the catalyst surface, activation of the adsorbed species, reaction, and subsequent desorption of the product. unizin.orglibretexts.org
Homogeneous catalysis involves a catalyst dissolved in the reaction medium. A relevant example is organocatalysis, where a small organic molecule acts as the catalyst. For a molecule like this compound, an amine catalyst could react with the ketone to reversibly form a more reactive iminium ion intermediate, thereby activating the substrate for a subsequent reaction. princeton.edu
Mechanistic studies are essential for optimizing reaction conditions such as temperature, solvent, and catalyst choice. numberanalytics.com By understanding the role each component plays in the reaction mechanism, chemists can improve reaction yields, increase selectivity for the desired product, and develop more efficient and sustainable chemical processes.
Vi. Biological and Pharmacological Research Applications Excluding Dosage/administration
Role as an Intermediate in the Synthesis of Biologically Active Compounds
The strategic placement of functional groups on the cyclohexane (B81311) scaffold of 4-oxocyclohexanecarboxamide allows for diverse chemical modifications, leading to the creation of complex molecules with significant pharmacological properties.
Precursor for CCR5 Antagonists
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells. scirp.orgnih.gov Blocking this receptor is a validated strategy for the treatment of HIV infection. scirp.org Research has demonstrated the use of this compound derivatives in the synthesis of potent CCR5 antagonists. For instance, piperidine-4-carboxamide derivatives have been synthesized and evaluated for their ability to block CCR5. The introduction of small hydrophobic substituents on the central phenyl ring of these derivatives has been shown to increase their binding affinity to the receptor, resulting in compounds with low to sub-nanomolar potency as CCR5 antagonists. One such compound exhibited excellent antiviral activity against HIV-1 strains that utilize the CCR5 receptor for entry. The general structure of these antagonists often includes a basic nitrogen center, which is crucial for forming a salt-bridge interaction with the Glu283 residue of the CCR5 receptor. researchgate.net
Table 1: Examples of CCR5 Antagonists Derived from this compound Scaffolds
| Compound Class | Key Structural Feature | Biological Activity |
| Piperidine-4-carboxamides | Central phenyl ring with hydrophobic substituents | Low to sub-nanomolar CCR5 antagonism, potent anti-HIV-1 activity |
| 1,3-Diamine Compounds | Basic nitrogen center | Antagonist activity against CCR5 with IC50 values in the micromolar range researchgate.net |
Intermediate in the Synthesis of STAT3 Signaling Pathway Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a key role in cell growth, survival, and differentiation. plos.orgoncotarget.com Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it an attractive target for cancer therapy. plos.orgnih.gov Small molecule inhibitors that can selectively target STAT3 are of significant interest. While direct synthesis pathways from this compound are not explicitly detailed in the provided context, the cyclohexane ring system is a common scaffold in the design of non-peptide small molecule STAT3 inhibitors. For example, a novel small molecule STAT3 inhibitor, LY5, was designed and shown to inhibit STAT3 phosphorylation, leading to the suppression of tumor growth. oncotarget.com Another inhibitor, YY002, was found to selectively bind to the STAT3 SH2 domain, inhibiting both nuclear and mitochondrial functions of STAT3 in cancer cells. nih.gov These inhibitors have demonstrated the ability to induce apoptosis in tumor cells and inhibit angiogenesis. plos.org
Table 2: Research Findings on STAT3 Inhibitors
| Inhibitor | Mechanism of Action | In Vitro/In Vivo Effects |
| LY5 | Inhibits constitutive and IL-6-induced STAT3 phosphorylation. oncotarget.com | Inhibited colony formation, cell migration, and induced apoptosis in liver and colon cancer cells. Suppressed colon tumor growth in a mouse model. oncotarget.com |
| YY002 | Selectively binds to the STAT3 SH2 domain, inhibiting both Tyr705 and Ser727 phosphorylation. nih.gov | Potently inhibited STAT3-dependent tumor cell growth in vitro and suppressed tumor growth and metastasis in vivo. nih.gov |
| TTI-101 | Competitive inhibitor of STAT3, targeting the pY705 peptide-binding site in the SH2 domain. mdpi.com | Reduced proliferation of bladder cancer spheroids and organoids, induced ROS production and cell death. mdpi.com |
| Stattic | Inhibits STAT3 binding. plos.org | Identified through a high-throughput screening assay. plos.org |
Synthesis of LSD1 Inhibitors
Lysine-specific demethylase 1 (LSD1) is an enzyme that is overexpressed in various cancers and plays a role in tumor development and maintenance by altering gene expression. nih.govnih.gov Inhibition of LSD1 is a promising strategy for cancer treatment. nih.gov While the direct use of this compound is not explicitly mentioned, the core cyclohexane structure is relevant to the synthesis of some LSD1 inhibitors. For instance, the development of novel scaffolds for reversible LSD1 inhibition has been a focus of research. nih.gov One study reported three new scaffolds, including 2-(arylcarboxamido)benzoic acid analogues, which share a similar amide functional group. nih.gov A potent and selective mixed reversible inhibitor of LSD1 from this class of compounds demonstrated an IC50 of 0.58 μM and significantly increased global H3K4me2 in neuroblastoma cells. nih.gov
Development of CTPS1 Inhibitors
CTP synthase 1 (CTPS1) is an enzyme essential for the synthesis of CTP, a necessary building block for DNA and RNA. european-biotechnology.com CTPS1 is particularly important for the proliferation of activated T- and B-lymphocytes. google.comnih.gov Therefore, selective inhibition of CTPS1 is a promising approach for treating autoimmune diseases and certain types of cancer. nih.govnimbustx.com Research has led to the development of potent and selective CTPS1 inhibitors. For example, a CTPS1 inhibitor with the chemical name 4-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)-N-(5-(6-ethoxypyrazin-2-yl)pyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide has been identified. google.com Another inhibitor, STP938, has shown significant anti-tumor effects in preclinical models of lymphoma and multiple myeloma. european-biotechnology.com These inhibitors work by preventing the production of CTP, which in turn halts the proliferation of rapidly dividing cells like lymphocytes. european-biotechnology.comnih.gov
Glucagon (B607659) Receptor Antagonist Synthesis
The glucagon receptor plays a key role in regulating blood glucose levels. glucagon.comopenmedicinalchemistryjournal.com Antagonists of this receptor are being investigated as potential treatments for type 2 diabetes mellitus. openmedicinalchemistryjournal.comnih.gov While specific synthetic routes starting from this compound are not detailed, the cyclohexane moiety is a feature in some glucagon receptor antagonists. Research has led to the discovery of potent small-molecule glucagon receptor antagonists. nih.gov One such candidate, (S)-3-[4-(1-{3,5-dimethyl-4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]phenoxy}butyl)benzamido]propanoic acid, demonstrated excellent selectivity and in vivo efficacy in reducing glucagon-elicited glucose excursion in rats. nih.gov Another indazole-based glucagon receptor antagonist showed a Ki of 32 nM. medchemexpress.com
Use in the Synthesis of Edoxaban (B1671109) Intermediates
Edoxaban is an oral anticoagulant that works by directly inhibiting factor Xa. The synthesis of this complex molecule involves several key intermediates. acs.orgnewdrugapprovals.org One of the critical challenges in the synthesis of edoxaban is the construction of the cis-diamine structure on the cyclohexane ring. acs.org A novel and scalable route has been developed for a key chiral cyclohexane cis-diamine intermediate of edoxaban. acs.org This process utilizes (1S,3R)-3-Azido-N,N-dimethyl-4-oxocyclohexanecarboxamide as a key intermediate. acs.org This demonstrates a direct and significant application of a this compound derivative in the industrial-scale production of a widely used pharmaceutical agent. Various synthetic methods have been reported, starting from materials like (1s)-3-cyclohexene-1-formic acid, to produce intermediates for edoxaban. google.comgoogle.com These methods aim to improve yield, reduce costs, and use milder reaction conditions. google.com
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their biological activity and selectivity. For derivatives of this compound, SAR studies have focused on understanding how modifications to the cyclohexane ring and the amide moiety influence their pharmacological profiles.
The cyclohexane ring of this compound provides a versatile template for introducing various substituents. The position and nature of these substituents can significantly impact the biological activity of the resulting derivatives.
Substitutions on the cyclohexane ring can alter the molecule's lipophilicity, steric bulk, and electronic properties, all of which are key determinants of pharmacological activity. For instance, the introduction of azido (B1232118) groups has been explored in the synthesis of intermediates for drugs like edoxaban, an anticoagulant that inhibits Factor Xa. acs.org The stereoselective synthesis of these derivatives is critical for their biological function. acs.org
Table 1: Impact of Cyclohexane Ring Substitutions on Biological Activity
| Substitution | Position | Resulting Biological Activity | Reference |
|---|---|---|---|
| Azido group | 3-position | Intermediate for Factor Xa inhibitors (e.g., edoxaban) | acs.org |
| Hydroxyl group | 4-position | Intermediate for cis-diamine synthesis | acs.org |
| Halogens (e.g., F, Cl) | Various | Can modulate binding affinity and selectivity | nih.govmdpi.com |
| Alkyl groups | Various | Can influence lipophilicity and steric interactions | google.com |
The amide group of this compound is a key functional group that can participate in hydrogen bonding and other interactions with biological targets. Modifications to this moiety can profoundly affect the compound's biological profile.
Derivatives where the amide nitrogen is substituted with various groups have been synthesized and evaluated for different biological activities. For example, N-phenyl substituted derivatives have been investigated. The nature of the substituent on the amide nitrogen can influence the molecule's ability to act as a hydrogen bond donor or acceptor, which is often critical for target binding.
Furthermore, the amide group can be a precursor for the synthesis of other functional groups. For instance, it can be involved in cyclization reactions to form heterocyclic systems, such as pyrimidinones, which may exhibit their own distinct biological activities. researchgate.net The reactivity of the amide group allows for the creation of a diverse library of compounds for biological screening.
Table 2: Influence of Amide Moiety Modifications on Biological Profiles
| Modification | Resulting Compound Type | Potential Biological Application | Reference |
|---|---|---|---|
| N-substitution | Substituted amides | Varied, dependent on substituent | |
| Cyclization reactions | Spiropyrimidin-4-ones | Potential for various pharmacological activities | researchgate.net |
| Conversion to other functional groups | Amines, etc. | Broadens synthetic possibilities for new derivatives |
Impact of Cyclohexane Ring Substitutions on Activity
In Silico Prediction of Biological Activity
In recent years, computational methods, often referred to as in silico studies, have become an indispensable tool in drug discovery and development. nih.govnih.govemanresearch.org These methods are used to predict the biological activities of chemical compounds based on their structure, saving time and resources in the early stages of research. bonviewpress.commdpi.com For this compound and its derivatives, in silico approaches can provide valuable insights into their potential pharmacological targets and mechanisms of action.
Computational tools can predict a wide spectrum of biological activities for a given molecule. researchgate.net Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore mapping are employed to simulate the interaction of a compound with a biological target. nih.govqima-lifesciences.com These simulations can help identify potential protein targets and predict the binding affinity of the compound. nih.goveddc.sg
For instance, in silico screening can be based on the similarity of a compound's 3D structure to known active molecules (ligand-based virtual screening) or by docking the compound into the binding site of a known protein target (structure-based virtual screening). qima-lifesciences.com The results of these predictions can guide the synthesis and biological evaluation of the most promising derivatives. researchgate.net It is important to note that in silico predictions are often used in conjunction with experimental data to validate the findings. bonviewpress.com
Table 3: Common In Silico Methods for Predicting Biological Activity
| Method | Description | Application for this compound Derivatives | Reference |
|---|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a second to form a stable complex. | Identifying potential protein targets and predicting binding modes. | nih.goveddc.sg |
| QSAR | Relates the chemical structure of a series of compounds to their biological activity. | Predicting the activity of new derivatives based on existing data. | emanresearch.org |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Designing new derivatives with improved activity. | emanresearch.org |
| PASS (Prediction of Activity Spectra for Substances) | Predicts a wide range of biological activities based on the structural formula. | Screening for potential therapeutic applications. | mdpi.comresearchgate.net |
Vii. Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes is fundamental to enabling broader investigation into 4-oxocyclohexanecarboxamide and its derivatives. While established methods exist, future research should focus on creating more sustainable, cost-effective, and stereoselective pathways.
A known method for synthesizing derivatives of this compound involves starting from 4-oxocyclohexanecarboxylic acid. rsc.org This acid can be converted to its acid chloride, which then reacts with an appropriate amine to form the desired amide. rsc.org For instance, N-(2-methoxyethyl)-4-oxocyclohexanecarboxamide has been prepared using this approach. rsc.org The precursor, 4-oxocyclohexanecarboxylic acid, can be synthesized by refluxing ethyl 4-cyanocyclohex-3-enecarboxylate in an acidic aqueous solution. rsc.org
Future research could explore alternative synthetic strategies to improve yield, reduce the number of steps, and introduce greater molecular diversity. Potential areas of investigation include:
One-Pot Reactions: Developing one-pot procedures that combine multiple synthetic steps, such as the condensation of precursors to form the cyclohexane (B81311) ring and subsequent functionalization, could enhance efficiency. researchgate.net
Catalytic Methods: Investigating novel catalytic systems, including organocatalysts or transition metal catalysts, for the key bond-forming reactions could lead to milder reaction conditions and improved selectivity.
Flow Chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters, leading to higher yields and purity for industrial-scale production.
Stereoselective Synthesis: Developing methods to control the stereochemistry of the cyclohexane ring would be crucial for creating specific isomers, which is often critical for biological activity.
Design and Synthesis of New this compound-based Scaffolds for Drug Discovery
The this compound core is an attractive starting point for designing new molecular scaffolds for drug discovery. Its inherent three-dimensionality and the presence of two distinct functional groups—a ketone and a carboxamide—provide handles for systematic chemical modification and the creation of diverse compound libraries. tandfonline.com
The cyclohexane ring serves as a versatile scaffold that can be modified to influence the spatial orientation of functional groups, a key factor in molecular recognition by biological targets. acs.org The ketone at the 4-position and the carboxamide group can be readily derivatized to explore structure-activity relationships (SAR). For example, the ketone can be converted into other functional groups or used as an anchor point for building spirocyclic systems, which are known for their rigid, three-dimensional structures that can effectively probe protein binding sites. tandfonline.comacs.org
Future research in this area should focus on:
Library Synthesis: Creating libraries of this compound derivatives by varying the substituents on the amide nitrogen and by modifying the ketone group. This would allow for broad screening against various biological targets.
Scaffold Hopping: Using the this compound scaffold as a replacement for existing, less optimal chemical cores in known drug molecules to improve pharmacokinetic or pharmacodynamic properties.
Natural Product-Inspired Design: Incorporating the this compound motif into larger structures inspired by natural products to generate novel chemotypes with high sp3 character and structural complexity. mdpi.com
Advanced Computational Modeling for Mechanism and Activity Prediction
Computational modeling offers a powerful and resource-efficient approach to accelerate the discovery and development of new drugs based on the this compound scaffold. By predicting how derivatives might interact with biological targets, these methods can guide synthetic efforts and help to elucidate mechanisms of action.
Key computational techniques that could be applied include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities. researchgate.netnih.gov These models can then be used to predict the activity of newly designed compounds before they are synthesized.
Molecular Docking: This technique can be used to predict the binding mode and affinity of this compound derivatives to the active sites of specific protein targets. researchgate.netresearchgate.net This information is invaluable for understanding the molecular basis of activity and for designing more potent and selective inhibitors.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding interaction and to identify key residues involved in the interaction. mdpi.com
Pharmacophore Modeling: This approach can identify the essential three-dimensional arrangement of chemical features required for biological activity, guiding the design of new molecules with a higher probability of being active. mdpi.com
The integration of these computational methods can create a robust in silico pipeline for screening virtual libraries of this compound derivatives and prioritizing the most promising candidates for synthesis and biological testing. researchgate.net
Development of Targeted Biological Applications
The structural features of this compound suggest its potential for a wide range of targeted biological applications. The carboxamide group is a common feature in many approved drugs, and the cyclohexanone (B45756) moiety is also present in various bioactive molecules. Research on structurally related cyclohexanecarboxamide (B73365) and benzothiazole-carboxamide derivatives has revealed promising activities in several therapeutic areas. evitachem.com
Future research should focus on systematically screening this compound derivatives for activity in the following areas:
Anticancer Agents: Carboxamide derivatives have shown significant potential as anticancer agents by targeting various oncogenic pathways. researchgate.netnih.gov For example, some pyrrole-3-carboxamide derivatives act as inhibitors of EZH2, a protein implicated in various cancers. rsc.org Derivatives of this compound could be evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis.
Antimicrobial Agents: The cyclohexanecarboxamide scaffold has been associated with antimicrobial properties. New derivatives could be tested against a panel of pathogenic bacteria and fungi to identify novel antimicrobial leads.
Neuroprotective Agents: Thiazole-carboxamide derivatives have been identified as modulators of AMPA receptors, suggesting a potential role in treating neurological disorders. nih.gov The this compound scaffold could be explored for its potential to modulate the activity of ion channels and receptors in the central nervous system.
Enzyme Inhibitors: The ability of the carboxamide and ketone moieties to form hydrogen bonds and other interactions makes them suitable for targeting the active sites of enzymes. evitachem.com Libraries of this compound derivatives could be screened against various enzyme families, such as kinases, proteases, or polymerases, to identify novel inhibitors. nih.gov
Q & A
Basic: What are the optimal synthetic routes for 4-Oxocyclohexanecarboxamide, and how can reaction conditions be controlled to maximize yield?
The synthesis of this compound typically involves multi-step reactions, including amidation of 4-oxocyclohexanecarboxylic acid derivatives. Key considerations include:
- Reagent selection : Use coupling agents like EDCl/HOBt for amide bond formation to minimize side products .
- Temperature/pH control : Maintain pH 7–8 and temperatures between 0–5°C during critical steps to prevent hydrolysis or decomposition .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .
Table 1 : Example reaction conditions for amidation:
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| 1 | EDCl, HOBt, NH₃ | 0–5°C | 65–75 |
| 2 | TFA (deprotection) | 25°C | 85–90 |
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Characterization requires a combination of methods:
- NMR : ¹H/¹³C NMR to confirm cyclohexane ring conformation and carboxamide connectivity (e.g., δ ~170 ppm for carbonyl in ¹³C NMR) .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) .
- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ matching theoretical mass (e.g., 156.0764 for C₇H₁₀NO₂) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, if applicable .
Advanced: How do solvent polarity and pH influence the stability of this compound in aqueous solutions?
- pH-dependent degradation : Hydrolysis of the carboxamide group occurs under acidic (pH < 3) or alkaline (pH > 10) conditions, yielding 4-oxocyclohexanecarboxylic acid or ammonium salts .
- Solvent effects : Stability increases in aprotic solvents (e.g., DMSO, THF) due to reduced nucleophilic attack on the amide bond .
- Accelerated stability testing : Use HPLC to monitor degradation products under stress conditions (e.g., 40°C/75% RH for 4 weeks) .
Advanced: What strategies resolve contradictions in reported reaction yields or spectral data for this compound derivatives?
- Reproducibility checks : Validate synthetic protocols (e.g., reagent purity, inert atmosphere) to rule out experimental variability .
- Cross-lab spectral validation : Compare NMR/IR data with published databases (e.g., PubChem, NIST) to identify discrepancies .
- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and optimize reaction pathways, aiding data interpretation .
Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
- MD simulations : Model solvation effects and transition states for hydrolysis or redox reactions .
- Docking studies : Predict binding affinity to biological targets (e.g., enzymes) for drug design applications .
Advanced: What are the challenges in analyzing biological interactions of this compound, and how are they addressed?
- Low bioavailability : Use prodrug strategies (e.g., ester derivatives) to enhance membrane permeability .
- Target identification : Employ affinity chromatography or SPR to identify protein binding partners .
- Metabolic profiling : LC-MS/MS tracks metabolites in vitro (e.g., liver microsomes) to assess metabolic stability .
Advanced: How do structural modifications of this compound alter its physicochemical properties?
Table 2 : Impact of substituents on key properties:
| Modification | Property Change | Example Derivative |
|---|---|---|
| N-Alkylation | ↑ Lipophilicity | N-Methyl-4-oxocyclohexanecarboxamide |
| Cyclohexane oxidation | ↑ Polarity | 4,5-Dioxocyclohexanecarboxamide |
| Aromatic substitution | ↑ π-π interactions | 4-Oxo-N-(phenyl)cyclohexanecarboxamide |
- Rational design : QSAR models correlate substituent effects with solubility, logP, and bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
